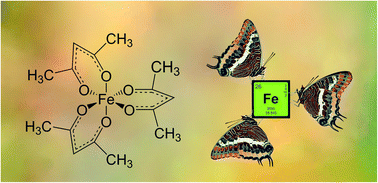Error or exemption to the rule? Development of a diagnostic check for thermochemistry of metal–organic compounds†
RSC Advances Pub Date: 2020-10-15 DOI: 10.1039/D0RA06880B
Abstract
Volatile metal β-diketonates are well-known precursors used in Metal–Organic Chemical Vapour Deposition (MOCVD) for manufacturing film materials. Knowledge of vapour pressures and sublimation/vaporization thermodynamics of the MOCVD precursors is indispensable for optimization of deposition. However, the spread of available data could be unacceptably large for the same precursor for several reasons related to its chemical nature or incorrectly configured conditions of tensimetric investigation. In this work, we have developed an algorithm for a general diagnostic check, based on principles of group-additivity, for thermochemistry on solid–gas, liquid–gas, and solid–liquid phase transitions of metal–organic compounds and applied it to tris(beta-diketonato)iron complexes. The diagnostic tool helps to localize general “healthy” thermochemical interconnected data, and, subsequently, isolate molecules with definitely “ill” properties from the data pool. This diagnostic tool could be expanded and adapted for β-diketonate complexes with metals other than iron.

Recommended Literature
- [1] Boron-passivated surface Fe(iv) defects in hematite for highly efficient water oxidation†
- [2] Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†
- [3] Cancer stem cell-targeted bio-imaging and chemotherapeutic perspective
- [4] Carbon emissions from a temperate coastal peatland wildfire: contributions from natural plant communities and organic soils
- [5] Bacteriological, physiological, etc.
- [6] Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interface
- [7] Cannabis sativa-derived carbon dots co-doped with N–S: highly efficient nanosensors for temperature and vitamin B12†
- [8] B-terminated (111) polar surfaces of BP and BAs: promising metal-free electrocatalysts with large reaction regions for nitrogen fixation†
- [9] Build-up of double carbohelicenes using nitroarenes: dual role of the nitro functionality as an activating and leaving group†
- [10] Branched polyethylenimine-functionalized carbon dots as sensitive and selective fluorescent probes for N-acetylcysteine via an off–on mechanism†










